MK-7 Half-Life Exceeds MK-4 by ~47-Fold and Surpasses Vitamin K1 by Over 20-Fold
In a direct head-to-head pharmacokinetic analysis, MK-7 exhibits a plasma half-life of approximately 70 hours, compared to ~1.5 hours for MK-4 and ~3 hours for vitamin K1 [1]. This ~47-fold half-life advantage over MK-4 and >20-fold advantage over K1 is further substantiated by detection data: long-chain menaquinones (MK-7 and MK-9) remain measurable in plasma up to 96 hours post-administration, whereas K1 and MK-4 are cleared within 8–24 hours [2]. During prolonged daily supplementation, MK-7 accumulates in serum to concentrations 7- to 8-fold higher than vitamin K1 [3].
| Evidence Dimension | Plasma elimination half-life (t½) |
|---|---|
| Target Compound Data | MK-7: ~70 h [1] |
| Comparator Or Baseline | MK-4: ~1.5 h; Vitamin K1: ~3 h [1]; MK-7 accumulation: 7–8× higher than K1 after repeated intake [3] |
| Quantified Difference | ~47× longer than MK-4; ~23× longer than K1; 7–8× accumulation vs. K1 |
| Conditions | Human pharmacokinetic studies; healthy volunteers after single and repeated oral dosing; serum concentration measured by HPLC [1][2][3] |
Why This Matters
Procurement of MK-7 over MK-4 or K1 directly enables once-daily (or less frequent) dosing regimens with stable systemic levels, reducing formulation complexity and supporting consistent target engagement in both research and finished product applications.
- [1] Nutrients 2020, 12(4), 965. 'MK-7 and Its Effects on Bone Quality and Strength.' Table 1. PMC. DOI: 10.3390/nu12040965. View Source
- [2] Foods 2021, 10(12), 3136. 'Relationship between Structure and Biological Activity of Various Vitamin K Forms.' MDPI. DOI: 10.3390/foods10123136. View Source
- [3] Blood 2007, 109(8), 3279–3283. Schurgers, L. J. et al. 'Vitamin K-containing dietary supplements: comparison of synthetic vitamin K1 and natto-derived menaquinone-7.' DOI: 10.1182/blood-2006-08-040709. View Source
